DMT-LNA-5mA phosphoramidite

Beschreibung

Eigenschaften

Molekularformel |

C41H50N5O8P |

|---|---|

Molekulargewicht |

771.8 g/mol |

IUPAC-Name |

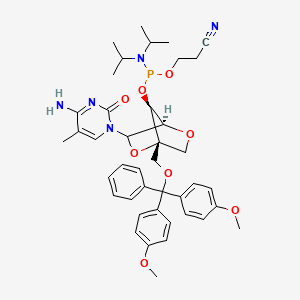

3-[[(1R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C41H50N5O8P/c1-27(2)46(28(3)4)55(52-23-11-22-42)54-36-35-38(45-24-29(5)37(43)44-39(45)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H2,43,44,47)/t35-,36+,38?,40-,55?/m1/s1 |

InChI-Schlüssel |

UJUKPCINNDKWEN-AVSGIESFSA-N |

Isomerische SMILES |

CC1=CN(C(=O)N=C1N)C2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Kanonische SMILES |

CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unlocking Enhanced Oligonucleotide Performance: A Technical Guide to DMT-LNA-5mA Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic and diagnostic oligonucleotides with superior performance characteristics has led to the development of a variety of chemical modifications. Among the most impactful of these are Locked Nucleic Acids (LNA), which confer unprecedented thermal stability, enhanced target affinity, and increased nuclease resistance to synthetic oligonucleotides. This technical guide provides an in-depth exploration of DMT-LNA-5mA phosphoramidite (B1245037), a key building block for introducing 5-methylcytosine (B146107) LNA monomers into oligonucleotide chains. We will delve into its chemical properties, the significant advantages it offers, and detailed protocols for its application in solid-phase oligonucleotide synthesis.

Core Concepts: The Power of Locked Nucleic Acids

DMT-LNA-5mA phosphoramidite is the chemical precursor used in automated DNA/RNA synthesis to incorporate a 5-methylcytosine LNA nucleotide into a growing oligonucleotide chain. The "DMT" (Dimethoxytrityl) group is a protecting group on the 5'-hydroxyl of the nucleoside, essential for the stepwise nature of solid-phase synthesis. The "LNA" designation refers to the bicyclic structure of the sugar moiety, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon. This "locked" conformation pre-organizes the sugar into an A-form helix, which is ideal for binding to complementary RNA and DNA strands. The "5mA" indicates the presence of a methyl group at the 5th position of the cytosine base, which is known to further enhance duplex stability.

The incorporation of LNA monomers, such as the one derived from this compound, into oligonucleotides results in several key advantages:

-

Enhanced Thermal Stability: LNA-modified oligonucleotides exhibit a significant increase in the melting temperature (Tm) of their duplexes with complementary DNA or RNA strands. This allows for the use of shorter probes and primers with high binding affinity.[1]

-

Improved Mismatch Discrimination: The rigid conformation of the LNA sugar enhances the destabilizing effect of a single nucleotide mismatch, making LNA-containing oligonucleotides highly specific for their target sequence.

-

Increased Nuclease Resistance: The modified sugar-phosphate backbone of LNA-containing oligonucleotides is more resistant to degradation by cellular nucleases, leading to a longer half-life in biological systems.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the use of LNA phosphoramidites in oligonucleotide synthesis.

Table 1: Impact of LNA Modification on Thermal Stability (Tm)

| Modification | Change in Melting Temperature (Tm) per LNA Monomer | Reference |

| Single LNA substitution | +2 to +10 °C | [1] |

| LNA-LNA O3′ → N5′ sulfamate (B1201201) linkage | > +4 °C | [] |

Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides

| Oligonucleotide Type | Nuclease Resistance Profile | Reference |

| Fully LNA-modified | Completely stable against 3'-exonuclease snake venom phosphodiesterase (SVPD). | [1] |

| LNA/DNA Gapmers | Significantly more stable in human serum than unmodified DNA. | [1] |

| Oligonucleotides with terminal LNA modifications | Markedly increased stability against DNAse I endonuclease. | [1] |

Table 3: Recommended Synthesis Cycle Parameters for LNA Phosphoramidites

| Synthesis Step | Parameter | Recommended Value | Reference |

| Coupling | Time (ABI synthesizers) | 180 seconds | [4][5] |

| Time (Expedite synthesizers) | 250 seconds | [4][5] | |

| Oxidation | Time | 45 seconds | [4][5] |

Experimental Protocols

The incorporation of this compound into oligonucleotides is achieved through standard solid-phase phosphoramidite chemistry, with some key modifications to the synthesis cycle to accommodate the increased steric hindrance of the LNA monomer.

Materials and Reagents:

-

This compound: 0.02–0.2 M solution in anhydrous acetonitrile (B52724).

-

Activator: 0.2–0.7 M solution of an acidic azole catalyst (e.g., 1H-tetrazole, 5-ethylthio-1H-tetrazole, or 4,5-dicyanoimidazole) in anhydrous acetonitrile.[6]

-

Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

-

Capping solution A: Acetic anhydride/Pyridine/THF.

-

Capping solution B: 16% 1-Methylimidazole in THF.

-

Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Anhydrous acetonitrile: For washing steps.

-

Cleavage and deprotection solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Solid-Phase Oligonucleotide Synthesis Cycle:

The following protocol outlines a single cycle for the addition of one LNA-5mA monomer to the growing oligonucleotide chain on a solid support. This cycle is repeated for each subsequent nucleotide addition.

-

Deblocking (Detritylation):

-

The solid support is treated with the deblocking solution (3% TCA or DCA in DCM) to remove the 5'-DMT protecting group from the terminal nucleotide of the growing chain.

-

This reaction is typically complete within 60-90 seconds.

-

The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

The this compound solution and the activator solution are delivered simultaneously to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

-

This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.

-

Due to the steric hindrance of the LNA monomer, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[4][5]

-

-

Capping:

-

Any unreacted 5'-hydroxyl groups on the growing chain are acetylated by treatment with the capping solutions.

-

This step prevents the formation of deletion mutants (n-1mers) in the final product.

-

The capping reaction is typically rapid, around 30 seconds.

-

-

Oxidation:

-

The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester by treatment with the oxidizing solution.

-

A longer oxidation time of approximately 45 seconds is recommended for LNA-containing oligonucleotides.[4][5]

-

The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide or AMA.

-

The same solution is used to remove the protecting groups from the phosphate backbone and the nucleobases.

-

The deprotection is typically carried out at an elevated temperature (e.g., 55°C) for several hours.

-

The final product is then purified, typically by HPLC.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Chemical structure of this compound.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Caption: Simplified mechanism of the phosphoramidite coupling reaction.

References

Unlocking the Potential of Therapeutic Oligonucleotides: A Technical Guide to Locked Nucleic Acid 5-methylcytosine

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the demand for novel modifications that enhance the efficacy, specificity, and in vivo stability of oligonucleotides is paramount. Locked Nucleic Acid (LNA) has emerged as a powerful tool in this arena, and the incorporation of modified nucleobases such as 5-methylcytosine (B146107) further refines its potential. This technical guide provides an in-depth exploration of the structure, synthesis, and biophysical properties of LNA 5-methylcytosine (LNA-m5C), offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development.

The Structural Core of LNA 5-methylcytosine: A Paradigm of Conformational Rigidity

Locked Nucleic Acid is a class of nucleic acid analogues characterized by a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This bridge effectively "locks" the furanose ring in a C3'-endo (North-type) conformation, which is the preferred sugar pucker in A-form nucleic acid duplexes, such as those formed by RNA.[1] This pre-organized structure is the cornerstone of LNA's remarkable properties.

The incorporation of a 5-methyl group onto the cytosine base (5-methylcytosine) within an LNA nucleotide introduces an additional layer of structural and functional advantage. The methyl group is positioned in the major groove of the DNA or RNA duplex, where it can influence hydrophobic interactions and potentially modulate protein recognition.

The structural rigidity conferred by the LNA modification, combined with the presence of the 5-methyl group, leads to a significant increase in the thermal stability of duplexes formed with complementary DNA and RNA strands. This enhanced stability is a direct consequence of a more favorable conformational entropy of binding.

Below is a diagram illustrating the fundamental structural relationship between the LNA modification and its impact on duplex stability.

References

An In-depth Technical Guide to the Properties of LNA-Modified Cytosine Phosphoramidites

Introduction

Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid chemistry, offering unprecedented control over the biophysical and biological properties of oligonucleotides. LNA monomers are a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" structure pre-organizes the sugar into a rigid C3'-endo conformation, characteristic of A-form RNA helices.[1][2] This conformational rigidity is the cornerstone of LNA's remarkable properties.

This guide focuses specifically on LNA-modified cytosine phosphoramidites, which are fundamental building blocks for creating high-performance oligonucleotides for research, diagnostics, and therapeutic drug development.[3][] We will explore their core chemical structure, detail their enhanced biophysical properties with quantitative data, provide standardized experimental protocols, and illustrate their mechanism of action in key applications such as antisense technology. For drug development professionals, particular attention is given to nuclease resistance and immunostimulatory profiles.

Core Chemical and Structural Properties

The defining feature of an LNA nucleotide is the 2'-O, 4'-C-methylene linkage, which locks the furanose ring in a C3'-endo (N-type) sugar conformation.[1][2] This contrasts with the more flexible C2'-endo (S-type) conformation typical of DNA. When incorporated into an oligonucleotide, LNA monomers impose this A-type helical geometry on the surrounding nucleotides, leading to a more organized and stable duplex structure upon hybridization with a complementary DNA or RNA strand.[5]

LNA-cytosine phosphoramidites are commonly supplied as the 5-methylcytosine (B146107) (mC) analogue.[6][7] This modification is significant as it can further enhance duplex stability and is known to play a role in reducing the immunostimulatory potential of CpG motifs, a critical consideration for in vivo applications.[8][9]

Caption: Logical flow from LNA's core structure to its key biophysical properties.

Biophysical Properties

The structural constraints imposed by the LNA modification translate directly into significant enhancements in the biophysical properties of oligonucleotides.

2.1 Thermal Stability The incorporation of LNA monomers dramatically increases the melting temperature (Tm) of duplexes, signifying enhanced thermal stability. This effect is additive, with each LNA modification contributing to the overall stability of the duplex.[10] The increase in Tm can range from +2 to +10°C per LNA monomer incorporated.[11] This high affinity allows for the design of shorter, more specific probes and primers.[7][12]

| Parameter | Value | Description | Reference |

| ΔTm per LNA Modification | +2 to +10 °C | The increase in melting temperature for each LNA nucleotide added to a duplex with an RNA complement. | [11] |

| ΔTm per LNA Modification (vs DNA) | +2 to +4 °C | A more conservative, typical increase in melting temperature observed per LNA modification. | [10] |

| Mismatch Discrimination (ΔTm) | Up to 8 °C | The difference in Tm between a perfectly matched and a single-mismatched target can be enhanced by up to 8°C. | [12] |

| ΔΔG°37 (LNA-T vs DNA-T) | -1.1 to -2.0 kcal mol-1 | The change in Gibbs Free Energy at 37°C, indicating significantly more favorable (stabilizing) hybridization for LNA-containing DNA/RNA duplexes. | [13] |

2.2 Binding Affinity The enhanced thermal stability is a direct consequence of a substantial increase in binding affinity for complementary DNA and RNA targets.[11][14] This allows LNA-modified oligonucleotides to bind their targets with exceptional strength, which is particularly advantageous for targeting structured RNAs or for applications requiring very low probe concentrations.

| Oligonucleotide Type | Affinity Constant (Ka) | Target | Method | Reference |

| Standard DNA | 1.5 x 109 L·mol-1 | Complementary DNA | Reflectometric Interference Spectroscopy (RIfS) | [14] |

| LNA-DNA Chimera (T-modified) | 4.0 x 109 L·mol-1 | Complementary DNA | Reflectometric Interference Spectroscopy (RIfS) | [14] |

| Fully Modified LNA | >1012 L·mol-1 | Complementary DNA | Reflectometric Interference Spectroscopy (RIfS) | [14] |

2.3 Nuclease Resistance LNA modifications significantly enhance the resistance of oligonucleotides to degradation by both endonucleases and 3'-exonucleases.[12][15][16] This property is critical for in vivo therapeutic applications, as it prolongs the half-life of the oligonucleotide in biological fluids. The degree of protection is dependent on the number and position of the LNA monomers.

| LNA Configuration | Observation | Nuclease Type | Reference |

| Fully Modified LNA | Complete stability reported. | 3'-exonuclease (Snake Venom Phosphodiesterase) | [11] |

| Two 3'-end LNA monomers | Significant increase in stability. | 3'-exonucleases | [11] |

| Single LNA at penultimate (L-2) 3' position | Essentially complete nuclease resistance. | 3'→5' exonucleases (Vent, Pfu, etc.) | [17] |

| LNA/DNA Gapmer (3 LNAs at each end) | ~10-fold more stable in human serum (t1/2 ≈ 15h) compared to unmodified DNA (t1/2 ≈ 1.5h). | Serum nucleases | [9] |

Biological and Therapeutic Properties

3.1 Antisense Mechanism of Action: The LNA Gapmer A primary therapeutic application of LNA technology is in the design of antisense oligonucleotides (ASOs). The "gapmer" design is highly effective, consisting of a central block of 8-10 DNA or phosphorothioate-DNA bases flanked by wings of 2-5 LNA monomers.[11][18] The LNA "wings" provide high binding affinity and nuclease resistance, while the central DNA "gap" is capable of recruiting endogenous RNase H upon binding to the target mRNA. RNase H then cleaves the RNA strand of the heteroduplex, leading to potent, sequence-specific gene silencing.

Caption: Antisense mechanism of an LNA gapmer inducing RNase H-mediated cleavage.

3.2 Immunostimulatory Profile A key consideration for therapeutic oligonucleotides is their potential to stimulate the innate immune system, often through pathways like Toll-like receptor 9 (TLR9), which recognizes unmethylated CpG motifs.[8] Studies have shown that the immunostimulatory potential of LNA-modified ASOs is sequence-dependent and must be evaluated on a case-by-case basis.[8][9] However, a crucial finding is that systematic methylation of all cytosines within an LNA oligonucleotide, including the use of 5-methyl-LNA-cytosine phosphoramidite (B1245037), can significantly reduce or completely abrogate TLR9 activation.[8][9] This makes 5-methyl-LNA-cytosine a preferred building block for developing therapeutic ASOs with a favorable safety profile.

Experimental Protocols

4.1 Automated Oligonucleotide Synthesis LNA phosphoramidites are compatible with standard automated solid-phase oligonucleotide synthesis but require protocol modifications to ensure efficient coupling.[7][19]

Caption: Workflow for automated synthesis of LNA-containing oligonucleotides.

-

Reagents: LNA-5-methyl-Cytosine(Bz) phosphoramidite, standard DNA/RNA phosphoramidites, activator (e.g., DCI), oxidizing agent (iodine), capping reagents, deblocking agent (trichloroacetic acid in dichloromethane), anhydrous acetonitrile (B52724). For LNA-mC, a solvent of 25% THF in acetonitrile may be required.[7]

-

Instrumentation: Standard automated DNA/RNA synthesizer.

-

Protocol:

-

Phosphoramidite Preparation: Dissolve LNA-cytosine phosphoramidite in anhydrous acetonitrile to the synthesizer's recommended concentration.

-

Synthesis Cycle Programming:

-

Coupling Step: Extend the coupling time to 180-250 seconds to account for the increased steric hindrance of the LNA monomer.[7]

-

Oxidation Step: Extend the oxidation time to ~45 seconds to ensure complete conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.[5][7]

-

Other steps (detritylation, capping) can typically use standard timings.

-

-

Cleavage and Deprotection: After synthesis, treat the solid support with concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C) for several hours. Note: Avoid using methylamine (B109427) for deprotection if Benzoyl-protected LNA-mC is used, as it can cause unwanted side reactions.[7]

-

Purification: The crude oligonucleotide is purified, typically by reversed-phase HPLC (RP-HPLC) or ion-exchange chromatography, to isolate the full-length product.[19]

-

4.2 Thermal Denaturation Analysis (Tm Determination) This protocol determines the melting temperature (Tm) of a duplex formed by an LNA-modified oligonucleotide and its complementary strand.

-

Materials: LNA-containing oligonucleotide, complementary DNA or RNA oligonucleotide, UV-Vis spectrophotometer with a temperature-controlled cuvette holder, appropriate buffer.

-

Protocol:

-

Sample Preparation: Anneal equimolar amounts of the LNA-oligonucleotide and its complement in a buffer solution (e.g., 25 mM sodium cacodylate, 50 mM KCl, 1 mM MgCl2, pH 7.0).[20] A typical final concentration is 1-2 µM for each strand.

-

Denaturation: Place the sample in the spectrophotometer. Heat the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0 °C/min).[20]

-

Data Acquisition: Record the absorbance at 260 nm continuously throughout the temperature ramp.

-

Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is determined by calculating the first derivative of this curve; the peak of the derivative plot corresponds to the Tm.

-

4.3 Nuclease Degradation Assay This assay assesses the stability of LNA-modified oligonucleotides in the presence of nucleases.

-

Materials: LNA-oligonucleotide, control DNA oligonucleotide, 3'-exonuclease (e.g., snake venom phosphodiesterase) or biological fluid (e.g., human serum), incubation buffer, quenching solution (e.g., EDTA), analytical system (e.g., HPLC or PAGE).

-

Protocol:

-

Reaction Setup: Incubate a known amount of the LNA-oligonucleotide and the control DNA in separate tubes containing the nuclease solution or serum at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction and immediately add it to a quenching solution to stop the enzymatic degradation.

-

Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or anion-exchange HPLC.

-

Quantification: Quantify the percentage of intact oligonucleotide remaining at each time point by measuring the band or peak intensity. The half-life (t1/2) can then be calculated by plotting the percentage of intact oligo against time.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. karger.com [karger.com]

- 3. ebiotrade.com [ebiotrade.com]

- 5. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 6. LNA Phosphoramidites [qiagen.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Characterization of the TLR9-Activating Potential of LNA-Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. genelink.com [genelink.com]

- 11. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 13. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. synoligo.com [synoligo.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of LNA-5mA Nucleosides

This technical guide provides a comprehensive overview of the synthesis pathway for LNA-5mA (Locked Nucleic Acid 5-methylaminocytosine) nucleosides, tailored for researchers, scientists, and professionals in drug development. The content details the chemical transformations involved, presents quantitative data in a structured format, outlines detailed experimental protocols, and includes a visual representation of the synthesis pathway.

Introduction

Locked Nucleic Acids (LNAs) are a class of modified nucleic acid analogues that exhibit enhanced thermal stability and nuclease resistance, making them valuable tools in therapeutic and diagnostic applications. The incorporation of 5-methylaminocytosine (5mA), a modified nucleobase, into LNA structures can further modulate their binding properties and biological activity. This document outlines a robust and scalable synthesis route for LNA-5mA nucleosides.

Synthesis Pathway Overview

The synthesis of the LNA-5mA nucleoside begins with a protected sugar intermediate, which undergoes a series of transformations to introduce the 5-methylcytosine (B146107) base and subsequently form the characteristic bicyclic structure of LNA. The key steps involve glycosylation, cyclization, and functional group manipulations. A notable strategy involves the conversion of a thymine (B56734) LNA intermediate to the desired 5-methylcytosine derivative.

Logical Flow of the Synthesis Pathway

Caption: High-level overview of the LNA-5mA nucleoside synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the 2'-amino-LNA 5-methylcytosine nucleoside intermediate, as reported in the literature.[1][2]

| Step | Product | Starting Material | Yield (%) |

| Multi-step synthesis | LNA Thymine Intermediate (17) | Protected Sugar (1) | 73 (overall) |

| Conversion to 5-methylcytosine | LNA-5-methylcytosine Intermediate (20) | LNA Thymine Intermediate (17) | 58 (2 steps) |

| Single step conversion | Key Thymine Intermediate (18) | LNA Thymine Intermediate (17) | 96 |

Experimental Protocols

The following protocols are adapted from the large-scale synthesis of 2'-amino-LNA thymine and 5-methylcytosine nucleosides.[1][2]

General Experimental Conditions

All reactions requiring anhydrous conditions were performed under an argon atmosphere. Solvents were dried using standard procedures. Thin-layer chromatography (TLC) on silica (B1680970) gel plates was used to monitor reaction progress. Column chromatography was performed using silica gel. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz instrument.

Synthesis of Key LNA Thymine Intermediate (17)

The synthesis of the thymine intermediate (17) is a multi-step process starting from a protected sugar molecule (1). A detailed, step-by-step protocol for these initial 15 steps is extensive; however, the overall process has been optimized for large-scale synthesis, achieving a 73% overall yield with only five purification steps.[1][2]

Conversion of LNA Thymine Intermediate (17) to LNA-5-methylcytosine Intermediate (20)

This conversion is a key part of the synthesis and proceeds in two steps with an overall yield of 58%.[1][2]

Step 1: Activation of the 4-position of the thymine ring

-

Reactants: LNA Thymine Intermediate (17), activating agent (e.g., a chlorinating or sulfonating agent).

-

Solvent: Anhydrous pyridine (B92270) or dichloromethane.

-

Procedure: To a solution of the LNA thymine intermediate (17) in the chosen solvent, the activating agent is added at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until TLC indicates complete consumption of the starting material.

-

Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Amination to form the 5-methylcytosine ring

-

Reactants: Activated LNA intermediate from the previous step, ammonia (B1221849) or a protected amine source.

-

Solvent: A polar solvent such as methanol (B129727) or a sealed tube with liquid ammonia.

-

Procedure: The activated intermediate is dissolved in the solvent and treated with the amine source. The reaction may require elevated temperatures and pressure. The progress is monitored by TLC.

-

Work-up: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the LNA-5-methylcytosine intermediate (20).

Experimental Workflow

The following diagram illustrates the general workflow for a single synthesis step.

Caption: General experimental workflow for a synthesis step.

Conclusion

The synthesis of LNA-5mA nucleosides is a well-established process that can be performed on a large scale. The key strategy involves the efficient conversion of a readily accessible LNA thymine intermediate to the desired 5-methylcytosine analogue. The provided protocols and data serve as a valuable resource for researchers engaged in the development of novel LNA-based therapeutics and diagnostics.

References

Unveiling the Intricacies of DMT-LNA-5mA Phosphoramidite: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of DMT-LNA-5mA phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides for research and therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and visualizations to facilitate its effective utilization.

Chemical Structure and Properties

DMT-LNA-5mA phosphoramidite, chemically known as (1R,3R,4R,7S)-3-(6-amino-2-methyl-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-[(2-cyanoethoxy)(diisopropylamino)phosphinooxy]-2,5-dioxabicyclo[2.2.1]heptane, is a synthetically modified nucleoside phosphoramidite. The "LNA" (Locked Nucleic Acid) designation refers to the bicyclic structure created by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This conformational lock into a C3'-endo (North) conformation pre-organizes the sugar for A-form duplex formation, leading to significantly enhanced hybridization affinity and thermal stability of the resulting oligonucleotides. The "5mA" indicates a methyl group at the 5-position of the adenine (B156593) base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1R,3R,4R,7S)-3-(6-amino-2-methyl-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-[(2-cyanoethoxy)(diisopropylamino)phosphinooxy]-2,5-dioxabicyclo[2.2.1]heptane | |

| Molecular Formula | C₅₀H₅₈N₇O₈P | |

| Molecular Weight | 932.01 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | |

| Storage | -20°C under inert atmosphere |

Synthesis and Incorporation into Oligonucleotides

The synthesis of this compound is a multi-step process that begins with a suitably protected adenosine (B11128) derivative. Key steps involve the introduction of the 5-methyl group onto the adenine base, the formation of the LNA scaffold, and subsequent phosphitylation to yield the final phosphoramidite.

The incorporation of this compound into oligonucleotides is achieved via standard solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer. However, due to the increased steric bulk of the LNA monomer, modifications to the standard synthesis cycle are required to ensure high coupling efficiency.

Table 2: Recommended Parameters for Oligonucleotide Synthesis using this compound

| Step | Parameter | Recommended Value | Rationale |

| Coupling | Coupling Time | 5-15 minutes | The steric hindrance of the LNA monomer necessitates a longer reaction time to achieve optimal coupling efficiency. |

| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCBT) | Stronger activators are often required to promote efficient coupling of sterically hindered phosphoramidites. | |

| Oxidation | Oxidation Time | 2-3 minutes | The phosphite (B83602) triester formed with LNA monomers can be more resistant to oxidation than its DNA counterpart. |

The efficiency of each coupling step can be monitored in real-time by measuring the absorbance of the released dimethoxytrityl (DMT) cation, which has a characteristic orange color. Quantitative analysis of coupling efficiency is typically performed using UV-Vis spectrophotometry or by integrating the trityl peak from the synthesizer's monitoring system.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis Protocol

This protocol outlines the general steps for incorporating this compound into an oligonucleotide sequence using an automated synthesizer.

-

Preparation:

-

Dissolve this compound in anhydrous acetonitrile to a concentration of 0.1 M.

-

Ensure all other necessary reagents (activator, capping reagents, oxidizing solution, deblocking solution) are fresh and anhydrous.

-

Pack a synthesis column with the appropriate solid support derivatized with the initial nucleoside.

-

-

Synthesis Cycle: The following steps are repeated for each monomer addition.

-

Deblocking: The 5'-DMT protecting group of the growing oligonucleotide chain is removed by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

-

Coupling: The this compound solution is mixed with the activator solution and delivered to the synthesis column. The reaction is allowed to proceed for the optimized coupling time (see Table 2).

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).

-

-

Cleavage and Deprotection:

-

Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with a concentrated base solution (e.g., ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

-

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Thermal Melting (Tm) Analysis of LNA-Modified Oligonucleotides

This protocol describes the determination of the melting temperature (Tm) of a duplex containing an LNA-5mA modification, which is a measure of its thermal stability.

-

Sample Preparation:

-

Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

UV Absorbance Measurement:

-

Measure the UV absorbance of the duplex at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.

-

Increase the temperature from a starting point below the expected Tm (e.g., 25°C) to a point above the Tm (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This is typically calculated from the first derivative of the melting curve.

-

Table 3: Representative Thermal Stability Data for LNA-Modified Oligonucleotides

| Oligonucleotide Sequence (5'-3') | Complementary Strand | Modification | Tm (°C) | ΔTm per modification (°C) |

| GCG TA G GCG | CGC CT A CGC | Unmodified DNA | 55.2 | N/A |

| GCG T+A G GCG | CGC CT A CGC | Single LNA-A | 62.5 | +7.3 |

| GCG +T A GCG | CGC A TA CGC | Single LNA-T | 60.8 | +5.6 |

| GCG Tm⁵A G GCG | CGC CT A CGC | Single 5-methyl-A (DNA) | 56.1 | +0.9 |

| GCG T+m⁵A G GCG | CGC CT A CGC | Single LNA-5mA | Estimated >65 | Estimated >+10 |

Note: The Tm value for the LNA-5mA modified oligonucleotide is an estimation based on the combined stabilizing effects of the LNA scaffold and the 5-methyladenine modification. Actual values will be sequence and context-dependent.

Applications and Workflows

This compound is a valuable tool for the development of antisense oligonucleotides (ASOs), particularly "gapmer" ASOs designed to elicit RNase H-mediated degradation of a target mRNA. The high affinity conferred by the LNA modification allows for the design of shorter, more potent ASOs with potentially improved specificity.

Experimental Workflow for Evaluating LNA-Modified Antisense Oligonucleotides

The following diagram illustrates a typical workflow for the in vitro evaluation of an LNA-5mA modified ASO targeting a specific mRNA.

Caption: Workflow for the in vitro evaluation of LNA-modified antisense oligonucleotides.

Signaling Pathway Modulation by an LNA-ASO

LNA-modified ASOs can be designed to target key components of cellular signaling pathways implicated in disease. For example, an ASO targeting an oncogenic kinase mRNA can lead to its downregulation, thereby inhibiting downstream pro-survival signaling.

Caption: Mechanism of action of an LNA-ASO targeting an oncogenic signaling pathway.

Conclusion

This compound represents a powerful building block for the synthesis of high-affinity antisense oligonucleotides. The enhanced thermal stability and nuclease resistance conferred by the LNA modification, coupled with the potential for improved specificity from the 5-methyladenine base, make it a valuable tool for researchers and drug developers. By understanding its chemical properties and optimizing its incorporation into oligonucleotides, the full potential of this modified phosphoramidite can be realized in the development of next-generation nucleic acid-based therapeutics.

The Unlocked Potential of Locked Nucleic Acids: A Technical Guide to LNA Chemistry

For Researchers, Scientists, and Drug Development Professionals

The field of nucleic acid therapeutics is undergoing a profound transformation, driven by the development of novel chemical modifications that enhance the efficacy, specificity, and stability of oligonucleotide-based drugs. Among the most promising of these innovations is Locked Nucleic Acid (LNA) chemistry. This in-depth technical guide provides a comprehensive overview of LNA technology, from its fundamental chemical principles to its practical applications in research and drug development. We will delve into the synthesis of LNA oligonucleotides, their unique biophysical properties, and the experimental methodologies used to characterize their performance.

Core Principles of Locked Nucleic Acid Chemistry

Locked Nucleic Acid is a class of nucleic acid analogues in which the ribose sugar moiety of a nucleotide is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1][2] This structural constraint forces the ribose into a rigid 3'-endo (North) conformation, which is characteristic of the A-form helix of RNA.[1][3] This pre-organization of the sugar-phosphate backbone has profound implications for the properties of LNA-containing oligonucleotides.

The primary advantage of incorporating LNA monomers into a DNA or RNA oligonucleotide is the significant increase in its binding affinity for complementary nucleic acid strands.[4][5] This enhanced affinity is a direct result of the locked ribose conformation, which reduces the entropic penalty associated with duplex formation. Consequently, LNA-modified oligonucleotides exhibit unprecedented thermal stability when hybridized to their targets.[1][6]

Synthesis of LNA Oligonucleotides

LNA-containing oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on automated DNA synthesizers, making the technology readily accessible.[3][7] LNA phosphoramidites, the building blocks for LNA oligonucleotide synthesis, are commercially available and can be incorporated at any desired position within a DNA or RNA sequence.

The synthesis cycle for incorporating an LNA monomer is analogous to that of standard DNA or RNA synthesis and involves four key steps:

-

De-blocking (Detritylation): The 5'-hydroxyl group of the solid-support-bound nucleotide is deprotected by treatment with a mild acid.[3]

-

Coupling: The LNA phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[3]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[3]

This cycle is repeated until the desired sequence is synthesized. Following assembly, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Biophysical Properties of LNA Oligonucleotides

The unique chemical structure of LNAs imparts a range of advantageous biophysical properties compared to unmodified DNA and RNA oligonucleotides.

Enhanced Binding Affinity and Thermal Stability

The most striking feature of LNA is its ability to dramatically increase the thermal stability of nucleic acid duplexes. The incorporation of a single LNA monomer into a DNA oligonucleotide can increase the melting temperature (Tm) of its duplex with a complementary DNA or RNA target by 2-8°C.[8] This allows for the design of shorter, more specific probes and antisense agents.

| LNA Modification | Target | Average ΔTm per LNA (°C) | Reference(s) |

| Single LNA-T substitution in DNA oligo | DNA | 3.9 - 6.9 | [9] |

| Multiple LNA substitutions in DNA oligo | DNA/RNA | 2 - 8 | [8] |

| Single internal LNA substitution in 2'-O-Me RNA | RNA | -2.17 to +0.18 kcal/mol (ΔΔG°37) | [10] |

Table 1: Impact of LNA Modification on Duplex Thermal Stability.

Increased Nuclease Resistance

LNA oligonucleotides exhibit significantly enhanced resistance to degradation by nucleases compared to unmodified DNA and RNA.[6][11] This increased stability is crucial for in vivo applications where oligonucleotides are exposed to a variety of nucleolytic enzymes. The incorporation of LNA monomers, particularly at the 3'-end, provides substantial protection against 3'-exonucleases.[12] Further enhancement of nuclease resistance can be achieved by combining LNA modifications with a phosphorothioate (B77711) (PS) backbone.[8]

| Oligonucleotide Type | Nuclease Type | Relative Stability | Reference(s) |

| Unmodified DNA | 3'-Exonuclease | Low | [12] |

| LNA-modified (3'-end) | 3'-Exonuclease | High | [12] |

| Phosphorothioate DNA | 3'-Exonuclease | High | [8] |

| LNA/PS-modified | 3'-Exonuclease | Very High | [8] |

Table 2: Comparative Nuclease Resistance of Modified Oligonucleotides.

High Binding Affinity

The pre-organized structure of LNA results in a significant increase in binding affinity, as reflected by lower dissociation constants (Kd).

| Oligonucleotide | Complementary Strand | Affinity Constant (Ka, L mol-1) | Reference(s) |

| DNA | DNA | 1.5 x 109 | [13][14] |

| LNA (all T's as LNA) | DNA | 4.0 x 109 | [13][14] |

| Fully modified LNA | DNA | >1012 | [13][14] |

Table 3: Binding Affinity of LNA-Modified Oligonucleotides.

Key Applications in Research and Drug Development

The superior properties of LNA have led to its widespread adoption in a variety of research and therapeutic applications.

Antisense Technology

LNA-based antisense oligonucleotides (ASOs) are potent inhibitors of gene expression. "Gapmer" designs, featuring a central block of DNA flanked by LNA "wings," are particularly effective.[15] Upon hybridization to a target mRNA, the DNA gap activates RNase H, a cellular enzyme that cleaves the RNA strand of the DNA-RNA heteroduplex, leading to gene silencing.[10][16] The LNA wings provide enhanced binding affinity and nuclease resistance.

Caption: LNA Antisense Oligonucleotide (ASO) Mechanism of Action.

microRNA Inhibition

LNA-modified oligonucleotides are highly effective for inhibiting the function of microRNAs (miRNAs), small non-coding RNAs that regulate gene expression.[17] LNA anti-miRNA oligonucleotides bind with high affinity and specificity to their target miRNA, sterically blocking their interaction with the RNA-induced silencing complex (RISC) and subsequent target mRNAs.[18] This leads to the de-repression of miRNA target genes.

Caption: miRNA Inhibition by LNA-based Oligonucleotides.

Experimental Protocols

Synthesis and Purification of LNA Oligonucleotides

Objective: To synthesize and purify LNA-containing oligonucleotides using phosphoramidite chemistry.

Materials:

-

DNA/RNA synthesizer

-

LNA and standard DNA/RNA phosphoramidites

-

Synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

-

Solid support (e.g., CPG)

-

Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine)

-

HPLC system with a reverse-phase column

-

Lyophilizer

Protocol:

-

Program the desired oligonucleotide sequence, including LNA modifications, into the synthesizer software.

-

Load the appropriate LNA and standard phosphoramidites, synthesis reagents, and the solid support onto the synthesizer.

-

Initiate the automated synthesis protocol.

-

Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in the cleavage and deprotection solution according to the manufacturer's instructions.

-

Purify the crude oligonucleotide by reverse-phase HPLC.

-

Collect the fractions containing the full-length product.

-

Desalt the purified oligonucleotide.

-

Lyophilize the final product to a dry powder.

-

Resuspend the LNA oligonucleotide in a suitable buffer (e.g., nuclease-free water or TE buffer) and determine its concentration by UV spectrophotometry at 260 nm.

Melting Temperature (Tm) Analysis

Objective: To determine the melting temperature of an LNA-containing oligonucleotide duplex.

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

LNA-modified oligonucleotide

-

Complementary DNA or RNA oligonucleotide

-

Hybridization buffer (e.g., PBS)

Protocol:

-

Anneal the LNA-modified oligonucleotide with its complementary strand by mixing equimolar amounts in the hybridization buffer.

-

Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.

-

Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.

-

Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

-

The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition. This is typically calculated from the first derivative of the melting curve.

Nuclease Resistance Assay

Objective: To assess the stability of LNA-modified oligonucleotides in the presence of nucleases.

Materials:

-

LNA-modified oligonucleotide

-

Unmodified DNA or RNA oligonucleotide (as a control)

-

3'-exonuclease (e.g., snake venom phosphodiesterase) or serum

-

Incubation buffer

-

Stop solution (e.g., EDTA)

-

Gel electrophoresis system (e.g., polyacrylamide gel) or HPLC

-

Staining agent (e.g., SYBR Gold) or UV detector

Protocol:

-

Incubate the LNA-modified oligonucleotide and the control oligonucleotide in separate reactions with the nuclease (e.g., snake venom phosphodiesterase) or in serum at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction and add the stop solution to inactivate the nuclease.

-

Analyze the degradation of the oligonucleotides in each aliquot by gel electrophoresis or HPLC.

-

For gel electrophoresis, visualize the bands by staining and quantify the amount of intact oligonucleotide remaining at each time point.

-

For HPLC, quantify the peak area corresponding to the full-length oligonucleotide.

-

Compare the degradation rate of the LNA-modified oligonucleotide to that of the unmodified control to determine the extent of nuclease resistance.

In Vitro Transfection of LNA Antisense Oligonucleotides

Objective: To deliver LNA ASOs into cultured cells to assess their gene-silencing activity.

Materials:

-

Cultured cells

-

LNA ASO targeting the gene of interest

-

Scrambled LNA ASO (as a negative control)

-

Transfection reagent (e.g., cationic lipid-based) or electroporation system

-

Cell culture medium and supplements

-

Plates for cell culture

Protocol:

-

Seed the cells in a culture plate and allow them to adhere and grow to the desired confluency.

-

Prepare the transfection complexes by mixing the LNA ASO with the transfection reagent in serum-free medium according to the manufacturer's protocol.

-

Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).

-

Replace the transfection medium with fresh, complete cell culture medium.

-

Incubate the cells for 24-72 hours to allow for gene silencing to occur.

-

Harvest the cells and analyze the knockdown of the target gene at the mRNA level (by qRT-PCR) or protein level (by Western blot).

-

A "gymnotic" delivery approach, where the LNA ASO is added directly to the cell culture medium without a transfection reagent, can also be employed for certain cell types and LNA chemistries.[6]

In Vivo Delivery of LNA Oligonucleotides in Mice

Objective: To administer LNA oligonucleotides to mice to evaluate their in vivo efficacy and biodistribution.

Materials:

-

LNA oligonucleotide formulated in a sterile, physiologically compatible solution (e.g., saline)

-

Mice

-

Administration equipment (e.g., syringes, needles, infusion pumps)

-

Anesthesia (if required)

Protocol (Example: Intravenous Injection):

-

Prepare the LNA oligonucleotide solution at the desired concentration.

-

Anesthetize the mouse if necessary.

-

Administer the LNA oligonucleotide solution via intravenous injection (e.g., into the tail vein).

-

At predetermined time points post-injection, tissues of interest can be harvested for analysis of LNA oligonucleotide distribution (e.g., by LC-MS) and target engagement/pharmacodynamic effects (e.g., by qRT-PCR or Western blot).[2]

-

Monitor the animals for any signs of toxicity.

Note: The route of administration (e.g., intravenous, subcutaneous, intraperitoneal, intracerebroventricular, intravitreal) will depend on the therapeutic target and the desired biodistribution profile. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Conclusion

Locked Nucleic Acid chemistry represents a significant advancement in the field of oligonucleotide therapeutics and diagnostics. The unique structural and biophysical properties of LNAs, including their exceptional binding affinity, thermal stability, and nuclease resistance, have enabled the development of highly potent and specific tools for modulating gene expression. As our understanding of LNA chemistry continues to evolve, so too will its applications in addressing a wide range of human diseases. This technical guide provides a solid foundation for researchers and drug developers to explore and harness the full potential of this powerful technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 5. researchgate.net [researchgate.net]

- 6. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Schmelztemperatur von Oligonukleotiden [sigmaaldrich.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Melting Temperature | UGENE Documentation [ugene.net]

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group

In the intricate world of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. At the heart of the most robust and widely adopted method, phosphoramidite (B1245037) chemistry, lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group.[1] This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its function, the mechanics of its application and removal, and its utility in ensuring the fidelity of oligonucleotide synthesis.

The Core Purpose of the DMT Protecting Group

The primary function of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside monomer.[1][2] This protection is essential to enforce the directional and sequential addition of nucleotides during solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[1] By "capping" the 5' end, the DMT group prevents undesirable side reactions, such as the polymerization of nucleosides, ensuring that each phosphoramidite coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[1][3]

The selection of the DMT group for this critical role is due to a unique combination of properties:

-

Steric Hindrance: The bulky nature of the DMT group provides excellent steric protection for the 5'-hydroxyl, effectively preventing its participation in unwanted chemical reactions.[1]

-

Acid Lability: The DMT group is stable under the basic and neutral conditions of the coupling and oxidation steps but is readily and quantitatively cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclic nature of phosphoramidite synthesis.[1]

-

Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation (the "trityl" cation), which has a strong absorbance at approximately 495-498 nm.[3][4][5] This provides a real-time spectrophotometric method to monitor the efficiency of each coupling step.[3][4]

The DMT Group in the Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.[][7] The DMT group plays a central role in the first and last steps of each cycle.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support.[8] This is achieved by treating the support with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[9] The acid protonates one of the methoxy (B1213986) groups, leading to the cleavage of the C-O bond and the release of the resonance-stabilized, orange-colored DMT cation.[3] The intensity of this color is directly proportional to the number of growing oligonucleotide chains, allowing for the calculation of the coupling efficiency of the previous cycle.[4][10]

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 2: Coupling

With the 5'-hydroxyl group now free, the next phosphoramidite monomer, which is itself protected at the 5'-position with a DMT group, is introduced along with an activator (e.g., tetrazole). The free 5'-hydroxyl of the growing chain attacks the activated phosphoramidite, forming a new phosphite (B83602) triester linkage.[8]

Step 3: Capping

To prevent the elongation of any chains that failed to react during the coupling step, a "capping" step is performed.[11] This involves acetylating any unreacted 5'-hydroxyl groups using reagents like acetic anhydride (B1165640) and N-methylimidazole (NMI).[4][11] This ensures that failure sequences are terminated and do not participate in subsequent cycles.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in water and pyridine.[4][8] This completes the cycle, and the growing oligonucleotide is now one nucleotide longer, with its 5'-end protected by a new DMT group, ready for the next cycle of detritylation.[3]

Quantitative Data in Oligonucleotide Synthesis

The ability to quantify the efficiency of each step is crucial for the synthesis of high-quality oligonucleotides. The DMT cation provides a convenient and accurate method for this.

| Parameter | Method | Typical Values | Significance |

| Stepwise Coupling Efficiency | Spectrophotometric measurement of DMT cation absorbance at 495-498 nm after each detritylation step.[4][5] | > 99%[12] | High stepwise efficiency is critical for achieving a high yield of the full-length oligonucleotide. Even a small decrease in efficiency per step can lead to a significant reduction in the final product yield, especially for long oligonucleotides.[12] |

| Overall Yield | Calculated from the product of the stepwise efficiencies. | Dependent on oligonucleotide length and stepwise efficiency. | Determines the amount of full-length product obtained from the synthesis. |

| Detritylation Time | Monitored by the release of the DMT cation. | 10-110 seconds, depending on the acid used and synthesis scale. | Must be sufficient for complete removal of the DMT group but short enough to minimize depurination (the loss of purine (B94841) bases), which can occur with prolonged acid exposure.[13] |

Experimental Protocols

Protocol 1: Automated Detritylation and Monitoring

This protocol outlines the typical detritylation step as performed on an automated DNA synthesizer.

-

Reagent Preparation:

-

Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).[9]

-

-

Procedure:

-

The synthesis column containing the solid support with the DMT-protected oligonucleotide is flushed with the deblocking solution.

-

The flow of the deblocking solution is maintained for a pre-programmed time (e.g., 60-120 seconds) to ensure complete removal of the DMT group.

-

The eluent, containing the orange DMT cation, is passed through a spectrophotometer or collected in a fraction collector for offline analysis.[10][14]

-

The absorbance of the eluent is measured at 495-498 nm.

-

The column is then washed extensively with an inert solvent, such as acetonitrile, to remove all traces of the acid before the next coupling step.[13]

-

-

Data Analysis:

-

The stepwise coupling efficiency is calculated by comparing the absorbance of the DMT cation from the current cycle to that of the previous cycle. A stable or slightly increasing absorbance indicates high coupling efficiency.

-

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for automated detritylation and monitoring.

Protocol 2: Manual Detritylation for Post-Synthesis Purification

For certain purification strategies, such as reverse-phase HPLC, the final DMT group is left on the oligonucleotide ("DMT-on" purification).[15] The DMT group is then removed manually after purification.

-

Reagent Preparation:

-

Detritylation Solution: 80% Acetic Acid in water.[15]

-

-

Procedure:

-

The purified, "DMT-on" oligonucleotide is dried down.

-

The dried oligonucleotide is dissolved in the 80% acetic acid solution.

-

The solution is incubated at room temperature for 15-30 minutes.[15]

-

The reaction is quenched by the addition of a neutral buffer or by co-evaporation with a solvent like ethanol.

-

The detritylated oligonucleotide is then desalted to remove the acetic acid and the cleaved dimethoxytritanol.

-

The Chemical Mechanism of Detritylation

The removal of the DMT group is an acid-catalyzed reaction. The mechanism involves the protonation of one of the ether oxygens of the methoxy groups by the acid (e.g., TCA). This makes the ether a good leaving group, and the C-O bond is cleaved, resulting in the formation of a highly stable tertiary carbocation. The stability of this cation is due to the extensive resonance delocalization of the positive charge across the three aromatic rings, which is further enhanced by the electron-donating methoxy groups. This stability is also responsible for the intense orange color of the cation.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in modern oligonucleotide synthesis. Its clever design allows for robust protection of the 5'-hydroxyl group, while its acid lability permits its clean and efficient removal under mild conditions. Furthermore, the unique spectroscopic properties of the resulting DMT cation provide a real-time, quantitative measure of synthesis fidelity. For researchers, scientists, and drug development professionals, a thorough understanding of the function and chemistry of the DMT protecting group is fundamental to the successful synthesis of high-quality oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 3. biotage.com [biotage.com]

- 4. atdbio.com [atdbio.com]

- 5. isogen-lifescience.com [isogen-lifescience.com]

- 7. bachem.com [bachem.com]

- 8. blog.invitek.com [blog.invitek.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. blog.biosearchtech.com [blog.biosearchtech.com]

- 12. eu.idtdna.com [eu.idtdna.com]

- 13. benchchem.com [benchchem.com]

- 14. Trityl monitoring of automated DNA synthesizer operation by conductivity: a new method of real-time analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

Unlocking the Potential of Oligonucleotide Therapeutics: A Technical Guide to Locked Nucleic Acid (LNA) vs. Standard RNA Nucleotides

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, Locked Nucleic Acid (LNA) has emerged as a powerful synthetic analogue, offering significant advantages over standard RNA nucleotides. This in-depth technical guide provides a comprehensive comparison of LNA and RNA, detailing their structural, biophysical, and functional differences. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to leverage LNA technology for enhanced therapeutic and diagnostic applications.

The Core Structural Distinction: A Tale of Two Ribose Rings

The fundamental difference between LNA and standard RNA lies in the conformation of the ribose sugar, the five-carbon ring that forms the backbone of the nucleotide.

-

Standard RNA: The ribose sugar in a standard RNA nucleotide is flexible and can adopt various conformations, primarily the C2'-endo (South) and C3'-endo (North) puckers. In an A-form RNA duplex, the C3'-endo conformation is favored.

-

Locked Nucleic Acid (LNA): LNA features a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1] This covalent linkage "locks" the ribose into a rigid C3'-endo conformation, which is the ideal geometry for forming A-type helical structures, characteristic of RNA duplexes.[1] This pre-organized structure minimizes the entropic penalty of hybridization, leading to significantly enhanced binding affinity.

Biophysical Properties: A Quantitative Leap in Performance

The structural rigidity of LNA translates into dramatic improvements in key biophysical properties crucial for therapeutic and diagnostic efficacy.

Enhanced Thermal Stability

LNA-containing oligonucleotides exhibit unprecedented thermal stability when hybridized to complementary DNA or RNA targets. This is quantified by the melting temperature (Tm), the temperature at which 50% of the duplex dissociates. The incorporation of LNA monomers can increase the Tm by +2 to +10°C per LNA modification.[2]

| Sequence (5'-3') | Modification | Target | Tm (°C) | ΔTm per LNA (°C) |

| CTGATATGC | DNA | RNA | 55.0 | - |

| CTGATLATGC | 1 LNA (T) | RNA | 64.6 | +9.6 |

| CTLGATLATLGC | 3 LNAs (T, T, T) | RNA | 79.3 | +8.1 (avg) |

| C+TG+AC+CGT+ATG+GTC+TA+TA | 8 LNAs | RNA | 86.0 | ~+3.9 (avg) |

| C+TG+AC+CGT+ATG+GTC+TA+TA | 8 LNAs | DNA | 70.0 | - |

Table 1: Comparison of melting temperatures (Tm) for DNA, LNA-modified, and standard RNA duplexes. LNA modifications are denoted by L or + preceding the base.

Superior Binding Affinity

The pre-organized structure of LNA significantly enhances its binding affinity (lower dissociation constant, Kd) to target sequences compared to standard RNA or DNA. This high affinity allows for the use of shorter oligonucleotides while maintaining potent binding, which can improve specificity and reduce off-target effects.

| Oligonucleotide | Target | Kd (nM) |

| Standard RNA | RNA | 10 |

| LNA-modified Oligo | RNA | 0.1 - 1 |

Table 2: Representative comparison of dissociation constants (Kd) for standard RNA and LNA-modified oligonucleotides binding to a complementary RNA target. Actual values are sequence-dependent.

Increased Nuclease Resistance

Oligonucleotides are susceptible to degradation by nucleases in biological systems. The modified backbone of LNA confers significant resistance to both endo- and exonucleases, leading to a longer half-life in serum and cellular environments.[3][4]

| Oligonucleotide | Nuclease | Half-life (t½) |

| Unmodified RNA | 3'-Exonuclease | < 15 minutes |

| LNA-modified (3' end) | 3'-Exonuclease | > 2 hours |

| Phosphorothioate RNA | 3'-Exonuclease | ~ 1-2 hours |

| Unmodified RNA | Human Serum | < 30 minutes |

| LNA-modified | Human Serum | > 4 hours |

Table 3: Comparative nuclease resistance of unmodified RNA and LNA-modified oligonucleotides.

Functional Implications for Drug Development and Research

The enhanced properties of LNA translate into significant functional advantages in various applications.

Antisense Oligonucleotides (ASOs)

LNA-modified ASOs are potent inhibitors of gene expression. "Gapmer" designs, featuring a central DNA "gap" flanked by LNA "wings," are particularly effective. The LNA wings provide high binding affinity and nuclease resistance, while the DNA gap recruits RNase H to cleave the target mRNA.

Diagnostics and In Situ Hybridization

The high binding affinity and specificity of LNA make it an excellent tool for diagnostic applications. LNA-modified probes used in Fluorescence In Situ Hybridization (FISH) allow for the detection of short or low-abundance RNA targets with high signal-to-noise ratios.

Experimental Protocols

UV-Vis Thermal Denaturation Analysis for Melting Temperature (Tm) Determination

This protocol outlines the determination of the melting temperature of an oligonucleotide duplex by monitoring the change in UV absorbance with temperature.

Materials:

-

UV-Vis spectrophotometer with a temperature controller (e.g., Agilent Cary 3500)

-

Quartz cuvettes (1 cm path length)

-

Lyophilized oligonucleotides (sense and antisense strands)

-

Melting Buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

-

Nuclease-free water

Procedure:

-

Oligonucleotide Preparation:

-

Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).

-

Determine the concentration of the stock solutions by measuring the absorbance at 260 nm (A260).

-

-

Sample Preparation:

-

In a microcentrifuge tube, prepare the final sample by diluting the sense and antisense stock solutions to the desired final concentration (e.g., 1 µM each) in the Melting Buffer. The final volume should be sufficient for the cuvette (e.g., 1 mL).

-

-

Annealing:

-

Heat the sample to 95°C for 5 minutes.

-

Allow the sample to cool slowly to room temperature to facilitate duplex formation.

-

-

UV-Vis Spectrophotometer Setup:

-

Set the spectrophotometer to monitor absorbance at 260 nm.

-

Set the temperature program:

-

Start temperature: 20°C

-

End temperature: 95°C

-

Ramp rate: 1°C/minute

-

Data interval: 1°C

-

-

-

Measurement:

-

Blank the spectrophotometer with the Melting Buffer.

-

Transfer the annealed sample to the cuvette and place it in the spectrophotometer.

-

Start the temperature ramp and data collection.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature.

-

The melting temperature (Tm) is the temperature at which the first derivative of the melting curve is at its maximum.

-

Nuclease Degradation Assay (Gel-Based)

This protocol assesses the stability of oligonucleotides in the presence of exonucleases.

Materials:

-

Oligonucleotides (unmodified RNA, LNA-modified)

-

3'-Exonuclease (e.g., Snake Venom Phosphodiesterase) or 5'-Exonuclease (e.g., Bovine Spleen Phosphodiesterase)

-

Appropriate enzyme reaction buffer

-

Loading buffer (e.g., formamide-based)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

TBE buffer

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Reaction Setup:

-

For each oligonucleotide to be tested, prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM final concentration) and the appropriate nuclease in its reaction buffer.

-

Prepare a control reaction for each oligonucleotide without the nuclease.

-

-

Incubation:

-

Incubate all reactions at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each reaction and immediately quench the reaction by adding an equal volume of loading buffer and placing it on ice.

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes, then snap-cool on ice.

-

Load the samples onto the denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the desired separation is achieved.

-

-

Analysis:

-

Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.

-

The disappearance of the full-length oligonucleotide band over time indicates degradation. The half-life can be estimated by quantifying the band intensities.

-

RNase H Cleavage Assay

This protocol evaluates the ability of an LNA gapmer to induce RNase H-mediated cleavage of a target RNA.

Materials:

-

LNA gapmer oligonucleotide

-

Target RNA oligonucleotide (fluorescently labeled, e.g., with 5'-FAM)

-

RNase H (e.g., E. coli or human)

-

RNase H reaction buffer

-

Annealing buffer

-

Denaturing polyacrylamide gel

-

Fluorescence gel scanner

Procedure:

-

Duplex Formation:

-

In a microcentrifuge tube, mix the LNA gapmer and the fluorescently labeled target RNA in annealing buffer.

-

Heat to 95°C for 2 minutes and then cool slowly to room temperature to allow for duplex formation.

-

-

Cleavage Reaction:

-

Add RNase H and RNase H reaction buffer to the annealed duplex.

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Prepare a control reaction without RNase H.

-

-

Reaction Quenching:

-

Stop the reaction by adding a chelating agent (e.g., EDTA) and placing the tubes on ice.

-

-

Analysis:

-

Add loading buffer, denature the samples, and run them on a denaturing polyacrylamide gel.

-

Visualize the gel using a fluorescence scanner.

-

The appearance of shorter fluorescent bands corresponding to the cleavage products indicates RNase H activity. The percentage of cleavage can be quantified by measuring the intensities of the full-length and cleaved bands.

-

Conclusion

Locked Nucleic Acid represents a significant advancement in oligonucleotide chemistry, offering superior biophysical and functional properties compared to standard RNA. The enhanced thermal stability, binding affinity, and nuclease resistance of LNA-modified oligonucleotides make them highly attractive for a wide range of therapeutic and diagnostic applications. This technical guide provides a foundational understanding of the key differences between LNA and RNA, supported by quantitative data and detailed experimental protocols, to empower researchers in harnessing the full potential of LNA technology.

References

- 1. Tm prediction [qiagen.com]

- 2. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of Oligonucleotide Research: A Technical Guide to Modified Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and therapeutic development, the precise synthesis of oligonucleotides is paramount. Modified phosphoramidites serve as the foundational building blocks for creating synthetic DNA and RNA with tailored properties, moving beyond the canonical nucleosides to unlock a vast array of research and diagnostic applications. These chemical modifications can enhance stability, confer novel functionalities, and enable the development of sophisticated tools for genetic analysis, diagnostics, and next-generation therapeutics. This in-depth technical guide explores the core features of modified phosphoramidites, providing a comprehensive overview of their synthesis, key characteristics, and the experimental protocols that underpin their use in cutting-edge research.

Core Features of Modified Phosphoramidites

Modified phosphoramidites are derivatives of natural nucleosides that have been chemically altered at the base, sugar, or phosphate (B84403) moiety. These modifications are introduced to imbue the resulting oligonucleotides with specific, desirable characteristics that are not present in their natural counterparts. The versatility of phosphoramidite (B1245037) chemistry allows for the systematic incorporation of these modifications during solid-phase oligonucleotide synthesis.

Key Advantages of Incorporating Modified Phosphoramidites:

-

Enhanced Nuclease Resistance: A primary challenge in the in vivo application of oligonucleotides is their rapid degradation by cellular nucleases. Modifications such as phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen in the phosphate backbone is replaced with sulfur, significantly increase resistance to nuclease digestion, thereby extending the half-life of the oligonucleotide in biological systems.[1][2] Other modifications like 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) also contribute to increased stability.[3]

-